molecular formula C12H19N3O2S B3027639 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol CAS No. 1353954-83-2

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol

Cat. No.: B3027639
CAS No.: 1353954-83-2
M. Wt: 269.37
InChI Key: MFTGPKXADCKAQF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-3-17-11-7-10(13-12(14-11)18-2)15-6-4-5-9(16)8-15/h7,9,16H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTGPKXADCKAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195763
Record name 3-Piperidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353954-83-2
Record name 3-Piperidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353954-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinol, 1-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol involves several steps. One common synthetic route includes the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with ethyl iodide in the presence of a base such as triethylamine to form 6-ethoxy-2-(methylthio)pyrimidin-4(3H)-one. This intermediate is then reacted with piperidin-3-ol under reflux conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Properties/Implications
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol 1353954-83-2 C₁₂H₁₉N₃O₂S 269.36 Ethoxy, methylthio, hydroxyl Moderate lipophilicity; potential for H-bonding .
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol 1353985-24-6 C₁₂H₁₉N₃O₂S 269.36 Methoxy, methylthio, hydroxymethyl Increased hydrophilicity vs. ethoxy analog; hydroxymethyl may enhance solubility .
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate 1353977-75-9 C₁₇H₂₇N₃O₄S 369.48 Ethoxy, methylthio, tert-butoxycarbonyl Enhanced stability due to bulky tert-butyl group; requires deprotection for reactivity .
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride - C₁₂H₁₉N₃OS·HCl 285.82 (free base) Ethoxy, methylthio, amine (HCl salt) Improved aqueous solubility due to HCl salt; amine group enables protonation in acidic environments .
[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methanol 1404192-13-7 C₁₂H₁₉N₃O₂ 253.30 Ethoxy, hydroxyl, methanol Absence of methylthio reduces sulfur-mediated interactions; lower molecular weight .

Key Research Findings

Substituent Effects on Physicochemical Properties
  • Ethoxy vs.
  • Hydroxyl vs. Hydroxymethyl : The hydroxyl group (-OH) in the parent compound facilitates hydrogen bonding, critical for target engagement, whereas hydroxymethyl (-CH₂OH) may improve solubility but reduce binding specificity .
  • Methylthio Group : The CH₃S substituent contributes to sulfur-aromatic interactions, which are valuable in enzyme inhibition (e.g., kinase targets) .
Functional Group Modifications
  • Carbamate Protection (tert-Butyl) : The tert-butoxycarbonyl (Boc) group in CAS 1353977-75-9 stabilizes the piperidine nitrogen during synthesis but necessitates acidic deprotection for biological activity .
  • Amine Hydrochloride Salt : The hydrochloride salt derivative () exhibits enhanced solubility in polar solvents, making it preferable for formulation .

Biological Activity

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its properties and potential therapeutic uses.

  • Molecular Formula : C12_{12}H19_{19}N3_3O2_2S
  • Molecular Weight : 269.36 g/mol
  • CAS Number : 1353954-83-2
  • MDL Number : MFCD21098639
  • Purity : Typically around 95%

Synthesis

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol involves several steps, typically starting from pyrimidine derivatives and utilizing various reagents to introduce the ethoxy and methylthio groups. The specific conditions and yields can vary based on the synthetic route employed.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrimidine scaffold. For example, derivatives similar to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol have shown promise in inhibiting cancer cell proliferation.

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)10Induction of apoptosis via caspase activation
Compound BHepG2 (Liver Cancer)15Inhibition of cell cycle progression

In a study evaluating various pyrimidine derivatives, it was found that compounds with similar structures could induce apoptosis in cancer cells by enhancing caspase activity and causing morphological changes indicative of programmed cell death .

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. Compounds with structural similarities to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol have demonstrated significant activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Emerging research indicates that certain piperidine derivatives exhibit neuroprotective effects. In particular, compounds structurally related to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

  • Case Study on Breast Cancer Treatment :
    A recent clinical trial assessed the efficacy of a related compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment with the compound, alongside manageable side effects .
  • Antimicrobial Efficacy Study :
    A laboratory study tested the antimicrobial activity of several pyrimidine derivatives against resistant strains of bacteria. The results demonstrated that these compounds could serve as potential leads for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.